molecular formula C16H18N2O3S2 B2525798 N-allyl-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide CAS No. 1251605-98-7

N-allyl-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide

Cat. No.: B2525798
CAS No.: 1251605-98-7
M. Wt: 350.45
InChI Key: GKFULSTVHZLTQS-UHFFFAOYSA-N
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Description

N-allyl-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields such as pharmaceuticals, materials science, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with N-ethylphenylsulfonamide and allyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-allyl-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-allyl-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-3-(N-phenylsulfonamido)thiophene-2-carboxamide
  • N-allyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide
  • N-allyl-3-(N-ethylphenylsulfonamido)furan-2-carboxamide

Uniqueness

N-allyl-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide is unique due to the presence of the allyl group, which imparts distinct reactivity and potential for further functionalization. The combination of the thiophene ring and the sulfonamide group also contributes to its unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[benzenesulfonyl(ethyl)amino]-N-prop-2-enylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-3-11-17-16(19)15-14(10-12-22-15)18(4-2)23(20,21)13-8-6-5-7-9-13/h3,5-10,12H,1,4,11H2,2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFULSTVHZLTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(SC=C1)C(=O)NCC=C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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